molecular formula C8H8FNO2 B13514868 5-Amino-2-fluoro-3-methylbenzoicacid

5-Amino-2-fluoro-3-methylbenzoicacid

Cat. No.: B13514868
M. Wt: 169.15 g/mol
InChI Key: HFUQLUNLHFMEEC-UHFFFAOYSA-N
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Description

5-amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the preparation of methyl 5-amino-2-chloro-4-fluorobenzoate, which is then converted to the desired compound through further chemical reactions .

Industrial Production Methods

Industrial production of 5-amino-2-fluoro-3-methylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-amino-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-2-fluoro-3-methylbenzoic acid include:

Uniqueness

What sets 5-amino-2-fluoro-3-methylbenzoic acid apart from these similar compounds is the presence of both an amino group and a fluorine atom on the benzene ring, which imparts unique chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-amino-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

HFUQLUNLHFMEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)N

Origin of Product

United States

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